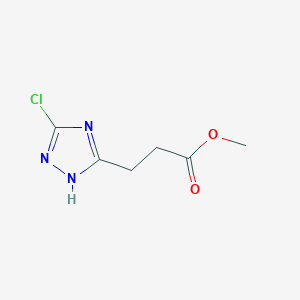![molecular formula C12H17N3O3S B1425072 ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 1286703-77-2](/img/structure/B1425072.png)
ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate” would likely involve a combination of techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography3.Chemical Reactions
The chemical reactions involving pyridines and carbamates can be quite diverse, depending on the specific functional groups present in the molecule. Pyridines can undergo electrophilic and nucleophilic substitution reactions, while carbamates can react with amines to form ureas4.
Scientific Research Applications
-
Pyrimidines in Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory .
- Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Urethane Methacrylate in Coating Technology
- Field : Coating Technology
- Application : A urethane methacrylate monomer, 2- ( (methylcarbamoyl)oxy)ethyl methacrylate (MEM), was synthesized and used in the preparation of latexes via emulsion polymerization .
- Method : The MEM was copolymerized with MMA and BA in a semicontinuous monomer-starved process .
- Results : Incorporation of MEM in latexes enhanced film formation properties and mechanical properties compared to the control latex without any MEM .
-
Pyrimidines in Anticancer Activities
- Field : Medicinal Chemistry
- Application : Pyrimidines, due to their resemblance in structure with the nucleotide base pair of DNA and RNA, are recognized as valuable compounds in the treatment of cancer .
- Method : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity .
- Results : A large number of pyrimidines exhibit potent anticancer effects .
-
Ethyl-2-amino-pyrrole-3-carboxylates in Gastrointestinal Stromal Tumor Treatment
- Field : Oncology
- Application : Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) exhibit potent antiproliferative activities against a broad spectrum of soft tissue sarcoma and gastrointestinal stromal tumor (GIST) cell lines in vitro .
- Method : The molecular mechanism of action was owing to inhibition of tubulin polymerization and induction of a robust G2/M cell-cycle arrest, leading to the accumulation of tumor cells in the M-phase and induction of apoptosis .
- Results : EAPCs exhibit antiproliferative and cytotoxic activity against GISTs exhibiting secondary resistance to imatinib .
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Some pyridines and carbamates can be hazardous due to their reactivity or biological activity. Proper handling and disposal procedures should be followed when working with these compounds6.
Future Directions
The future directions for research on a compound like “ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate” would depend on its potential applications. For example, if it has promising biological activity, it could be further studied as a potential pharmaceutical7.
Please note that this is a general overview and may not apply directly to “ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate”. For more specific information, further research or consultation with a chemist may be necessary.
properties
IUPAC Name |
ethyl 2-amino-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-18-12(17)15-5-4-7-8(6-15)19-10(13)9(7)11(16)14-2/h3-6,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNUFRCYQQSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)
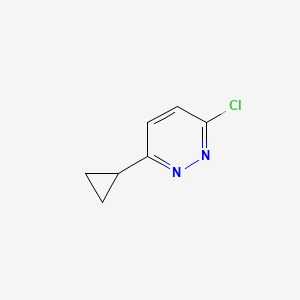
![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)

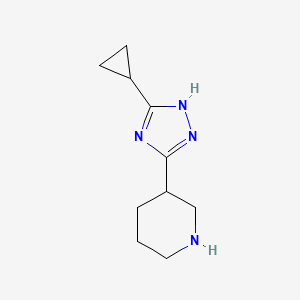
![methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425002.png)
![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)
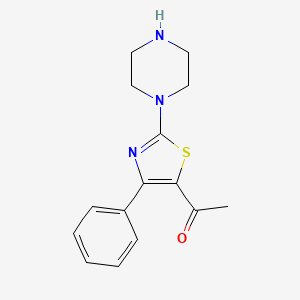
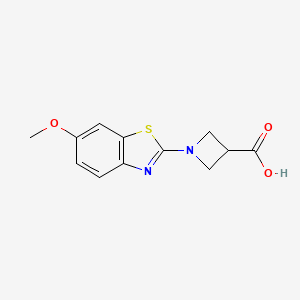
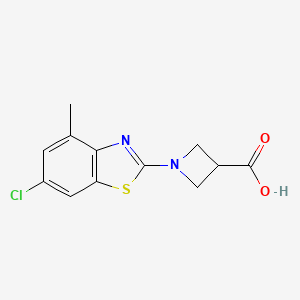
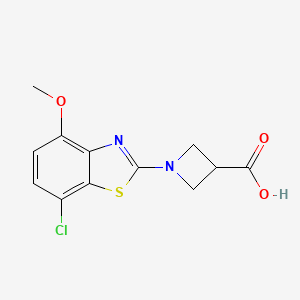
![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)
